molecular formula C10H15N5 B11731577 N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11731577
M. Wt: 205.26 g/mol
InChI Key: KERIZIXMVKBZFX-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole-derived amine characterized by dual pyrazole rings with methyl substituents. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors and bioactive intermediates .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-9(7-15(3)12-8)6-11-10-4-5-14(2)13-10/h4-5,7H,6H2,1-3H3,(H,11,13)

InChI Key

KERIZIXMVKBZFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=NN(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of hydrazine derivatives with β-diketones. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with methylhydrazine under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study : A study evaluating several pyrazole derivatives found that this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Study Findings : In vitro assays showed that this compound inhibited TNF-α production by 70% at a concentration of 10 µM, which is significant compared to traditional anti-inflammatory drugs .

Anticancer Potential

The anticancer effects of pyrazole derivatives have been a significant area of research. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Research Overview : In a study involving HepG2 (liver cancer) and A549 (lung cancer) cell lines, this compound exhibited IC50 values of 5.35 µM and 8.74 µM, respectively, indicating potent anticancer activity .

Stepwise Synthesis

  • Formation of Pyrazole Ring : Starting materials such as hydrazine derivatives react with carbonyl compounds.
  • Methylation : Methyl groups are introduced using methylating agents like methyl iodide.
  • Final Coupling Reaction : The final product is obtained through a coupling reaction between substituted pyrazoles.

Summary Table of Biological Activities

Activity Type IC50/Effectiveness Reference
AntimicrobialMIC comparable to standards
Anti-inflammatory70% inhibition of TNF-α at 10 µM
Anticancer (HepG2)IC50 = 5.35 µM
Anticancer (A549)IC50 = 8.74 µM

Mechanism of Action

The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine involves interaction with specific molecular targets. It can inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The compound may also induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

N,1,3-Trimethyl-1H-pyrazol-5-amine : Features a single pyrazole ring with methyl groups at positions 1, 3, and 5, synthesized via hydrolysis of acetamide intermediates .

1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine : Contains a pyrazole-methyl-pyrazole backbone but lacks dimethyl substitution at the 1,3-positions of the bridging pyrazole .

N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine : Substitutes the dimethylpyrazole group with a pyridinyl moiety and an ethylamine side chain .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR)
N,1,3-Trimethyl-1H-pyrazol-5-amine C₆H₁₁N₃ 125.17 Oil (liquid) IR: 3228 cm⁻¹ (NH); ¹H NMR (CDCl₃): δ 2.18 (s, CH₃)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₄ 215.27 104–107 HRMS: m/z 215 ([M+H]⁺)
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₅N₄ 203.25 ESIMS: m/z 203 ([M+H]⁺)

Key Research Findings and Limitations

  • Synthetic Challenges : Alkylation of pyrazole amines often requires optimized conditions (e.g., copper catalysis) to avoid by-products, as seen in cyclopropylamine derivatives .
  • Data Gaps: Limited direct evidence for the target compound’s spectral data, solubility, or biological activity necessitates further experimental validation.

Biological Activity

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N5C_9H_{13}N_5, with a molecular weight of approximately 189.23 g/mol. The compound features two pyrazole rings, which are known for their diverse biological activities.

Recent studies suggest that compounds containing pyrazole moieties can modulate various cellular pathways, including:

  • mTORC1 Pathway : Similar compounds have been shown to reduce mTORC1 activity, leading to increased autophagy. This mechanism is crucial for cancer treatment as it can inhibit tumor growth by promoting cell death in cancer cells under metabolic stress .
  • Autophagic Flux : Disruption of autophagic flux has been observed in related compounds, indicating that they may interfere with cellular recycling processes essential for cell survival during nutrient deprivation .

Anticancer Properties

Numerous studies have reported the anticancer potential of pyrazole derivatives. For instance:

CompoundCell LineIC50 (µM)Mechanism
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideMIA PaCa-2< 0.5mTORC1 inhibition and autophagy modulation
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Cytotoxicity leading to apoptosis
Ethyl derivatives of pyrazoleA54926Induction of apoptosis

These findings highlight the potential for this compound to exhibit similar anticancer effects.

Structure-Activity Relationship (SAR)

The structure of pyrazole derivatives is critical for their biological activity. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity against cancer cell lines. For example:

  • Substituents on the Pyrazole Ring : Adding different functional groups can significantly alter the compound's interaction with biological targets, affecting both efficacy and toxicity profiles .

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